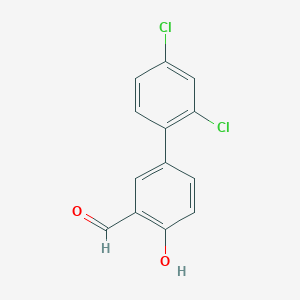
5-(3,4-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% (5-DCFP-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and is commonly used as a reagent in organic synthesis. It is a white powder that is soluble in most organic solvents, making it a versatile compound for laboratory experiments. 5-DCFP-95 is used in a wide range of applications, from organic synthesis to medical research.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and food additives. In addition, 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in medical research to study the effects of various drugs on cells.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a free radical scavenger, inhibiting the formation of reactive oxygen species. In addition, it is believed to act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain enzymes. In addition, it has been shown to reduce the toxicity of certain drugs, such as acetaminophen.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is a versatile compound for laboratory experiments. It is soluble in most organic solvents and is relatively stable under a variety of conditions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Orientations Futures
The potential applications of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. In addition, studies are needed to explore its potential use in the synthesis of novel drugs and other compounds. Finally, research is needed to determine the potential toxicity of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% and how to safely handle and dispose of it.
Méthodes De Synthèse
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is synthesized by a three-step process. The first step is the reaction of 3,4-dichlorophenol with formaldehyde in the presence of an acid catalyst. This reaction forms an intermediate compound which is then reacted with sodium hydroxide to form 5-(3,4-Dichlorophenyl)-2-formylphenol, 95%. The final product is isolated by recrystallization.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFHXGDAGUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685284 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261895-32-2 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)









